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An In-depth Technical Guide to the ARC-12 Clinical Trial: Inclusion and Exclusion Criteria

This guide provides a comprehensive overview of the inclusion and exclusion criteria for the

ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and

preliminary anti-tumor activity of AB308 in combination with zimberelimab in participants with

advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug

development professionals.

Introduction to the ARC-12 Clinical Trial
The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion trial.[1][2]

[3] The study investigates the combination of two investigational immunotherapeutic agents:

AB308: An Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody.[2] TIGIT (T cell

Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells

and Natural Killer (NK) cells.[2]

Zimberelimab (AB122): An anti-PD-1 monoclonal antibody.[2] The PD-1/PD-L1 pathway is a

key immune checkpoint that regulates T cell activation.

The rationale for this combination is to simultaneously block two distinct inhibitory pathways,

TIGIT and PD-1, to enhance the anti-tumor immune response.[2]

Signaling Pathway of TIGIT and PD-1 Inhibition
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The following diagram illustrates the targeted signaling pathways of AB308 and zimberelimab.

TIGIT, expressed on T cells and NK cells, interacts with its ligand CD155 on tumor cells,

leading to the suppression of the anti-tumor immune response. Similarly, the interaction of PD-

1 on T cells with PD-L1 on tumor cells also results in immune suppression. By blocking these

interactions, AB308 and zimberelimab aim to restore and enhance the ability of the immune

system to recognize and attack cancer cells.
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Diagram 1: TIGIT and PD-1 Signaling Pathway Inhibition

Inclusion Criteria
To be eligible for the ARC-12 trial, participants must meet the following criteria.

General Inclusion Criteria
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Criteria Description

Informed Consent

Capable of giving signed informed consent,

which includes compliance with the

requirements and restrictions listed in the

informed consent form (ICF) and in the protocol.

[1]

Age

≥ 18 years of age (or age ≥ regionally approved

age of consent for participation in investigational

clinical studies) at the time of signing the

informed consent.[1]

Performance Status
Eastern Cooperative Oncology Group (ECOG)

performance status score of 0 or 1.[1]

Organ and Marrow Function

Adequate organ and marrow function. Specific

laboratory values for hematology and chemistry

were not detailed in the reviewed public

documents.

Contraception

Contraceptive use by men and women should

be consistent with local regulations regarding

the methods of contraception for those

participating in clinical studies.[1]

Disease-Specific Inclusion Criteria
The ARC-12 trial includes a dose-escalation phase and a dose-expansion phase with specific

criteria for each.
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Phase Patient Population

Dose Escalation

Participants with any type of solid tumor for

which no standard treatment is currently

available, or participants with non-Hodgkin

Lymphoma that has progressed on prior

chemotherapy and are unable to receive stem

cell transplant or adoptive cell transfer.[4]

Dose Expansion

Participants with specific advanced

malignancies, including but not limited to, Non-

Small Cell Lung Cancer (NSCLC), Melanoma,

Cervical Cancer, Multiple Myeloma, Diffuse

Large B-Cell Lymphoma (DLBCL), Gastric

Cancer, Gastroesophageal Junction

Adenocarcinoma, and Esophageal Cancer.[1]

Exclusion Criteria
Participants meeting any of the following criteria are ineligible for the ARC-12 trial.
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Category Criteria Description

Prior Treatment Prior anti-TIGIT antibody
Prior treatment with an anti-

TIGIT antibody.[1]

Prior systemic therapy

Prior chemotherapy, targeted

small-molecule therapy,

immunotherapy, or biologic

agents, or use of other

investigational drugs within 28

days before the first dose of

study treatment.[1]

Prior immunotherapy

discontinuation

Discontinued prior

immunotherapy for immune-

related adverse events with a

high severity.[1]

Medical History Major surgery or trauma

History of trauma or major

surgery within 28 days prior to

the first dose of study

treatment.[1]

Autoimmune disease

Any active or prior autoimmune

disease that required

treatment within 3 years of the

first dose of study treatment.[1]

Experimental Protocols
The ARC-12 study follows a phased approach to evaluate the safety and efficacy of the

combination therapy.

Study Design Overview
The trial consists of two main parts: a dose-escalation phase to determine the recommended

Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and

preliminary efficacy in specific tumor types.
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Diagram 2: ARC-12 Clinical Trial Experimental Workflow
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Dosing Information
Dose Escalation: Participants receive escalating doses of AB308 in combination with

zimberelimab.

Dosing Frequency: The combination is administered either every 3 weeks (Q3W) or every 4

weeks (Q4W).[2]

Dose Expansion: Participants are treated at the determined RP2D.

Logical Relationships of Inclusion and Exclusion
Criteria
The selection of participants for the ARC-12 trial is a multi-step process governed by a set of

logical criteria to ensure patient safety and the scientific validity of the study.
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Diagram 3: Logical Flow of Patient Eligibility for ARC-12

This guide provides a detailed summary of the inclusion and exclusion criteria for the ARC-12

clinical trial based on publicly available information. For complete and definitive details, the

official study protocol should be consulted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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